molecular formula C15H14F3N B7845861 2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine

2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine

Cat. No.: B7845861
M. Wt: 265.27 g/mol
InChI Key: MDHWRFZISHSULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the biphenyl structure, which significantly influences its chemical properties and potential applications. The ethylamine group attached to the biphenyl core further enhances its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine typically involves the following steps:

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Amination Reaction:

Industrial Production Methods

Industrial production of 2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Amides, nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. These interactions can influence various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)biphenyl: Lacks the ethylamine group, resulting in different reactivity and applications.

    2-(2’-Methylbiphenyl-3-yl)-ethylamine: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and biological activity.

    2-(2’-Chlorobiphenyl-3-yl)-ethylamine:

Uniqueness

2-(2’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[3-[2-(trifluoromethyl)phenyl]phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c16-15(17,18)14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-19/h1-7,10H,8-9,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHWRFZISHSULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.